molecular formula C12H14FNO B2791780 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol CAS No. 1825629-76-2

1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol

Cat. No. B2791780
CAS RN: 1825629-76-2
M. Wt: 207.248
InChI Key: ARDYHHZBORWSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol (FMAE) is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMAE is a derivative of phenylethanolamine and is structurally similar to other well-known compounds such as ephedrine and amphetamine.

Mechanism of Action

1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol acts as a potent inhibitor of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to have some affinity for other monoamine transporters such as the norepinephrine transporter and the serotonin transporter, although its potency at these sites is much lower than at the dopamine transporter.
Biochemical and Physiological Effects:
The primary biochemical effect of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is the inhibition of the dopamine transporter, leading to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the stimulant effects of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol, which include increased locomotor activity, wakefulness, and alertness. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to increase the release of norepinephrine and serotonin, although to a much lesser extent than dopamine.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potency as a dopamine transporter inhibitor. This property has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and ADHD. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is relatively easy to synthesize and has a high yield. However, one limitation of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is its potential for abuse. Like other dopamine transporter inhibitors, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has the potential to be addictive and should be used with caution.

Future Directions

There are several potential future directions for the study of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. One area of interest is the development of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol analogs with improved potency and selectivity for the dopamine transporter. Additionally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol could be used in the development of new treatments for dopamine-related disorders such as Parkinson's disease and ADHD. Finally, 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol could be used in the study of the biochemical and physiological effects of dopamine and other monoamines in the brain.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol involves the reaction of 2-fluoroacetophenone with propargylamine followed by reduction with sodium borohydride. The resulting product is then treated with methyl iodide to yield 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol. The overall yield of this process is approximately 40%.

Scientific Research Applications

1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. One of the primary uses of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol is in the study of monoamine transporters, particularly the dopamine transporter. 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has been shown to inhibit the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This property of 1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol has made it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(2-fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-3-8-14(2)9-12(15)10-6-4-5-7-11(10)13/h1,4-7,12,15H,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYHHZBORWSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC(C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.